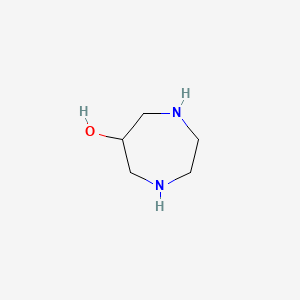

1,4-Diazepan-6-ol

Description

Significance of Seven-Membered Nitrogen Heterocycles in Chemical Synthesis

Seven-membered heterocyclic compounds that include nitrogen atoms are significant scaffolds in medicinal chemistry and materials science. numberanalytics.com Their unique three-dimensional structures allow them to interact effectively with biological targets. bohrium.com This class of compounds, which includes diazepines, is considered a "privileged structure" in drug design because its framework can be modified to create ligands for various receptors and enzymes. nih.govibmmpeptide.com

The synthesis of these seven-membered rings can be challenging due to thermodynamic and kinetic factors, making the development of efficient synthetic methods an important area of research. sioc-journal.cn Their presence in numerous biologically active compounds, including pharmaceuticals and agrochemicals, underscores their importance in chemical synthesis. numberanalytics.com Many seven-membered heterocycles containing nitrogen, oxygen, or sulfur are integral to a variety of synthetic drugs and bioactive natural products. researchgate.net The continuous development of new synthetic methods, such as transition metal-catalyzed reactions and cycloadditions, aims to create these heterocycles in a controlled and efficient manner for use in discovering new bioactive molecules. utas.edu.au

Overview of 1,4-Diazepane Frameworks as Core Structures

The 1,4-diazepane framework is a seven-membered ring containing two nitrogen atoms at the 1 and 4 positions. This structure is a key component in many important molecules, particularly in the field of medicine. For instance, the 1,4-diazepine ring system is a crucial structural scaffold in medicinal chemistry and is recognized for its broad range of biological activities. researchgate.net

Derivatives of 1,4-diazepine are used in the synthesis of various drugs, including those with antitumor properties. jocpr.com The benzodiazepine (B76468) class of drugs, which are widely used for their anxiolytic, sedative, and anticonvulsant properties, are built upon this core structure. nih.govmdpi.com The versatility of the 1,4-diazepane scaffold allows for the synthesis of a wide array of functionalized derivatives, making it a valuable tool for medicinal chemists. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 28795-81-5 | C₅H₁₂N₂O | 116.16 |

| 1,4-Ditosyl-1,4-diazepan-6-ol (B2485987) | 28860-33-5 | C₁₉H₂₄N₂O₅S₂ | 424.53 |

| 1,4-Dibenzyl-1,4-diazepan-6-ol (B1359270) | 389062-84-4 | C₁₉H₂₄N₂O | 296.41 |

| 1-Boc-1,4-diazepan-6-ol | 956317-40-1 | C₁₀H₂₀N₂O₃ | 216.28 |

| This compound dihydrochloride | 1951445-01-4 | C₅H₁₄Cl₂N₂O | 189.08 |

Specific Research Focus on this compound as a Synthetic Building Block

This compound serves as a versatile starting material, or synthetic building block, for the creation of more complex molecules. Its structure contains two nitrogen atoms and a hydroxyl group, all of which can be chemically modified. To facilitate selective reactions, the nitrogen atoms are often protected with groups like tosyl (Ts), benzyl (B1604629) (Bn), or tert-butyloxycarbonyl (Boc).

The protected form, 1,4-Ditosyl-1,4-diazepan-6-ol , is a key intermediate in the synthesis of various other compounds. The hydroxyl group at the 6-position can be oxidized to form a ketone, yielding 1,4-bis(toluene-4-sulfonyl)- numberanalytics.comnih.govdiazepan-6-one . Further reactions can be carried out, such as fluorination to produce compounds like 6,6-difluoro-1,4-bis[(4-methylbenzene)sulfonyl]-1,4-diazepane , which can then be deprotected to 6,6-difluoro- numberanalytics.comnih.govdiazepane . The hydroxyl group can also be converted into other functional groups, such as an azide (B81097) to form 6-azido-1,4-ditosyl-1,4-diazepane , which can be subsequently reduced to an amine, 6-amino-1,4-ditosylperhydro-1,4-diazepine .

These transformations highlight the utility of this compound as a scaffold for introducing diverse functionalities, enabling the synthesis of a library of diazepane derivatives for further research and application.

| Starting Material | Reaction Type | Resulting Compound |

|---|---|---|

| 1,4-Ditosyl-1,4-diazepan-6-ol | Oxidation | 1,4-bis(toluene-4-sulfonyl)- numberanalytics.comnih.govdiazepan-6-one |

| 1,4-Ditosyl-1,4-diazepan-6-ol | Conversion to Azide | 6-azido-1,4-ditosyl-1,4-diazepane |

| 6-azido-1,4-ditosyl-1,4-diazepane | Reduction | 6-amino-1,4-ditosylperhydro-1,4-diazepine |

| 1,4-Ditosyl-1,4-diazepan-6-ol | Fluorination (multi-step) | 6,6-difluoro-1,4-bis[(4-methylbenzene)sulfonyl]-1,4-diazepane |

| 6,6-difluoro-1,4-bis[(4-methylbenzene)sulfonyl]-1,4-diazepane | Deprotection | 6,6-difluoro- numberanalytics.comnih.govdiazepane |

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c8-5-3-6-1-2-7-4-5/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLSQITZGUTOMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28795-81-5 | |

| Record name | 1,4-diazepan-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Diazepan 6 Ol and Its Core Derivatives

Cyclization Approaches for 1,4-Diazepane Ring Formation

The construction of the seven-membered 1,4-diazepane ring is a critical step in the synthesis of 1,4-diazepan-6-ol. Various cyclization strategies have been developed to achieve this, primarily involving the formation of two new nitrogen-carbon bonds.

Ring-Closing Reactions Involving Amino Alcohols and Electrophiles

A prevalent method for forming the 1,4-diazepane ring involves the reaction of an amino alcohol with a suitable electrophile. This approach leverages the nucleophilicity of the amino groups to form the heterocyclic structure. For instance, the cyclization of N,N'-disubstituted-1,3-diamino-2-propanols with diethyl oxalate (B1200264) can yield 1-alkyl-4-aryl-6-hydroxyperhydro-1,4-diazepine-2,3-diones. researchgate.net This reaction proceeds by initial formation of amide bonds followed by an intramolecular cyclization to furnish the diazepine (B8756704) ring system.

Another strategy involves the reaction of diamines with bis-electrophiles. mdpi.com For example, the reaction of N,N'-dibenzylethylenediamine with 1,3-dibromo-2-propanol (B146513) in the presence of a base like triethylamine (B128534) leads to the formation of 1-benzyl- vulcanchem.comdiazepan-6-ol through nucleophilic substitution and subsequent cyclization. vulcanchem.com

Application of Dibromo- and Dihalopropanol Derivatives in Ring Closure

Dibromo- and other dihalopropanol derivatives are key reagents in the synthesis of the 1,4-diazepane ring. A common and direct approach is the reaction of a 1,2-diamine, such as N,N'-dibenzylethylenediamine, with 1,3-dibromo-2-propanol. vulcanchem.com This reaction, typically carried out in the presence of a base to neutralize the hydrogen halide formed, results in the formation of the this compound core structure. The hydroxyl group at the 6-position is introduced directly from the propanol (B110389) backbone of the starting material.

Functional Group Interconversions Preceding Ring Formation

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comimperial.ac.ukic.ac.uk These reactions are often necessary to prepare the precursors required for the cyclization step in the synthesis of this compound. For instance, the reduction of α-amino acids is a common method to produce the corresponding chiral amino alcohols, which can then be used as key building blocks. jocpr.com Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are frequently employed for this reduction. solubilityofthings.comjocpr.com

In some synthetic routes, protection and deprotection of functional groups are necessary. For example, an amino group might be protected as a carbamate (B1207046) to prevent it from reacting in a particular step, and then deprotected later to allow for the cyclization to occur.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include temperature, solvent, and the choice of catalyst. For instance, in the synthesis of diazepam, a related benzodiazepine (B76468), optimization of temperature and residence time in a continuous flow reactor significantly improved the yield. frontiersin.org Microwave-assisted synthesis has also been explored to enhance regioselectivity and shorten reaction times in the synthesis of related heterocyclic compounds. vulcanchem.comingentaconnect.com

The use of catalysts can also play a significant role. For example, indium(III) chloride has been used as a catalyst for the stereoselective synthesis of 1,5-benzodiazepines, demonstrating the potential for Lewis acids to promote cyclization reactions. arkat-usa.org In some cases, the choice of base is critical; for example, potassium carbonate is used to facilitate deprotonation and substitution in reactions involving halogenated precursors.

Table 1: Optimization of Reaction Parameters for Heterocycle Synthesis

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Temperature | 60°C | 86 | - | frontiersin.org |

| Solvent | Anhydrous DMF | 70 | 93 | |

| Catalyst | DBU (1.2 equiv) | 72 | 96 | |

| Reaction Time | 12–16 hours | 70 | 94 | |

| Ammonia Source | NH₄Br/NH₄OH | 96 | 91 | frontiersin.org |

This table presents a compilation of optimized reaction parameters from various synthetic procedures for related heterocyclic compounds, illustrating the impact of different conditions on yield and purity.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is important for pharmacological studies, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis can be achieved through various strategies. One approach is to use chiral starting materials, such as optically active amino alcohols derived from the reduction of chiral amino acids. jocpr.comsciengine.com

Another strategy involves the use of chiral catalysts to induce stereoselectivity in the ring-forming reaction. For example, chiral ruthenium catalysts have been used for the enantioselective synthesis of β-amino alcohols through nitrene insertion. sciengine.com Asymmetric reductive amination is another powerful method for preparing chiral amines, which can then be used to construct the chiral 1,4-diazepane ring. researchgate.net The stereoselective reduction of a ketone precursor can also be employed to obtain a specific enantiomer of the alcohol.

Preparation of Key N-Substituted and O-Substituted this compound Precursors

The synthesis of N-substituted and O-substituted derivatives of this compound allows for the exploration of structure-activity relationships. N-alkylation can be achieved by reacting the parent 1,4-diazepane with an appropriate alkyl halide. nih.gov For example, 1,4-dioctyl-1,4-diazepan-6-ol has been synthesized and studied for its biological activity. nih.gov Reductive amination is another effective method for introducing substituents onto the nitrogen atoms. nih.gov

O-substitution of the hydroxyl group at the 6-position can be accomplished through standard ether or ester synthesis protocols. For example, the hydroxyl group can be deprotonated with a base and then reacted with an alkyl halide to form an ether. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative. These modifications can significantly alter the physicochemical properties and biological activity of the parent compound.

Chemical Reactivity and Transformation Pathways of 1,4 Diazepan 6 Ol

Reactions Involving the Hydroxyl Functionality at C6

The secondary alcohol at the C6 position is a key site for functionalization, allowing for oxidation, reduction, etherification, esterification, and nucleophilic substitution reactions.

Oxidation Reactions to Carbonyl Derivatives

The secondary hydroxyl group of 1,4-Diazepan-6-ol and its derivatives can be readily oxidized to the corresponding ketone, 1,4-diazepan-6-one. This transformation is a fundamental step in modifying the core structure and is often a precursor for further reactions. Common oxidizing agents are employed for this purpose, including chromium-based reagents and potassium permanganate (B83412). Current time information in Bangalore, IN.vulcanchem.comlookchem.com For instance, N-protected derivatives such as 1-benzyl- Current time information in Bangalore, IN.lookchem.comdiazepan-6-ol can be oxidized to the corresponding ketone. Current time information in Bangalore, IN. The resulting carbonyl group enhances the electrophilicity at the C6 position, facilitating nucleophilic addition reactions that are not possible with the parent alcohol. nih.gov

| Reactant | Oxidizing Agent | Product | Reference(s) |

| This compound derivative | Chromium trioxide (CrO₃) | 1,4-Diazepan-6-one derivative | Current time information in Bangalore, IN.vulcanchem.comlookchem.com |

| This compound derivative | Potassium permanganate (KMnO₄) | 1,4-Diazepan-6-one derivative | Current time information in Bangalore, IN.vulcanchem.comlookchem.com |

| 1-(1,3-benzoxazol-2-yl)-4-(2,6-dimethoxybenzoyl)-l,4-diazepan-6-ol | Not specified | 1-(1,3-benzoxazol-2-yl)-4-(2,6-dimethoxybenzoyl)-l,4-diazepan-6-one | byjus.com |

Reduction Processes for Stereochemical Modifications

Reduction reactions related to the C6 position primarily involve two pathways: the reduction of the ketone (1,4-diazepan-6-one) back to the alcohol (this compound) or the complete deoxygenation of the alcohol. The reduction of the ketone is particularly significant for controlling the stereochemistry at the C6 center. Stereoselective reduction methods can yield specific enantiomers or diastereomers of the alcohol. For example, stereoselective reduction of related heterocyclic ketones has been achieved using reagents like triethylsilane, often with acid mediation, to produce a specific configuration at the newly formed chiral center with high fidelity. researchgate.netmasterorganicchemistry.com Furthermore, enzymatic reductions using alcohol dehydrogenases offer a highly selective method for preparing enantioenriched diols from corresponding diones, a strategy applicable to diazepane systems for achieving high stereochemical control. masterorganicchemistry.com

Conversely, the hydroxyl group can be completely removed (deoxygenated) through reduction. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄), which converts the alcohol to the corresponding methylene (B1212753) group, yielding a deoxygenated diazepane derivative. Current time information in Bangalore, IN.

| Reaction Type | Reactant | Reagent(s) | Product | Key Outcome | Reference(s) |

| Stereoselective Reduction | 1,4-Diazepan-6-one derivative | Triethylsilane (TES) | This compound derivative | Stereochemical control at C6 | researchgate.netmasterorganicchemistry.com |

| Deoxygenation | 1-Benzyl- Current time information in Bangalore, IN.lookchem.comdiazepan-6-ol | Lithium aluminum hydride (LiAlH₄) | 1-Benzyl- Current time information in Bangalore, IN.lookchem.comdiazepane | Removal of hydroxyl group | Current time information in Bangalore, IN. |

Etherification and Esterification Reactions

The hydroxyl group of this compound can participate in ether and ester formation. Esterification is a common transformation used to modify the compound's properties, such as lipophilicity. vulcanchem.com This is typically achieved by reacting the alcohol with an acylating agent like acetic anhydride (B1165640) or an acid chloride in the presence of a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). vulcanchem.comnih.gov

Etherification can be accomplished via the Williamson ether synthesis. byjus.comwikipedia.org This SN2 reaction involves the deprotonation of the C6-hydroxyl group with a strong base to form a nucleophilic alkoxide, which then displaces a halide or other good leaving group from an organohalide or sulfonate ester. masterorganicchemistry.comwikipedia.org This method is versatile and allows for the preparation of both symmetrical and asymmetrical ethers. wikipedia.org

| Reaction Type | Reactant | Reagent(s) | Product Type | Reference(s) |

| Esterification (Acetylation) | This compound derivative | Acetic anhydride, Pyridine/DMAP | Acetate ester | vulcanchem.com |

| Etherification | This compound, Alkyl halide | Strong base (e.g., NaH), Alkyl halide (R-X) | Ether (R-O-C6) | byjus.comwikipedia.org |

Nucleophilic Substitution Reactions at C6

Direct nucleophilic substitution at the C6 carbon is challenging because the hydroxyl group is a poor leaving group. masterorganicchemistry.com To facilitate substitution, the -OH group must first be converted into a better leaving group. This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). masterorganicchemistry.comlibretexts.org The reaction is carried out with tosyl chloride (TsCl) or mesyl chloride (MsCl), often in the presence of a base like pyridine. masterorganicchemistry.com This transformation occurs without altering the stereochemistry at the C6 carbon. masterorganicchemistry.com

Once activated as a tosylate or mesylate, the C6 position becomes susceptible to attack by a wide range of nucleophiles in an SN2 reaction. libretexts.orggoogle.com.na For example, a documented synthesis involving 1,4-dibenzyl-1,4-diazepan-6-ol (B1359270) first converted the alcohol to a mesylate, which was then transformed into a chloride using lithium chloride. The resulting chloride was subsequently displaced by a cyanide nucleophile, demonstrating a successful two-step substitution sequence at the C6 position. mdpi.com The existence of intermediates like 1,4-ditosyl-1,4-diazepan-6-ol (B2485987) further highlights this strategy, where the nitrogen atoms are protected and the hydroxyl group is activated for substitution. lookchem.combldpharm.com

| Step | Purpose | Reagent(s) | Intermediate/Product | Reference(s) |

| 1. Activation | Convert -OH to a good leaving group | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Pyridine | 1,4-Diazepan-6-yl tosylate/mesylate | masterorganicchemistry.comlibretexts.org |

| 2. Substitution | Displace the leaving group | Nucleophile (e.g., CN⁻, N₃⁻, R₂N⁻) | C6-substituted 1,4-diazepane | mdpi.commpn.gov.rsscience.gov |

Reactions at the Nitrogen Centers (N1 and N4)

The secondary amines at the N1 and N4 positions of the diazepane ring are nucleophilic and readily undergo reactions such as alkylation and acylation. These reactions are fundamental for building molecular complexity and synthesizing targeted derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups onto one or both nitrogen atoms. This can be achieved through several methods, including nucleophilic substitution with alkyl halides or reductive amination. mdpi.comlibretexts.org In reductive amination, the diazepane is reacted with an aldehyde or ketone to form an intermediate iminium ion or enamine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. nih.govacs.org Another advanced method is "borrowing hydrogen" catalysis, an atom-economical process where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the diazepane nitrogen, using water as the only byproduct. libretexts.org Research has demonstrated the synthesis of compounds like 1,4-dioctyl-1,4-diazepan-6-ol, showcasing the feasibility of dialkylation. unco.edu

N-acylation involves the formation of an amide bond by reacting the diazepane nitrogens with acylating agents such as acid chlorides or anhydrides. vulcanchem.com For more controlled couplings, particularly in the synthesis of complex molecules, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine) are often used to facilitate amide bond formation with carboxylic acids. nih.govvulcanchem.com To achieve selective mono-acylation or mono-alkylation, one of the nitrogen atoms is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed later in the synthetic sequence. nih.govvulcanchem.com

| Reaction Type | Reagent(s) | Product | Notes | Reference(s) |

| N-Alkylation | Alkyl halide (R-X), Base | N-Alkyl-1,4-diazepane | Direct alkylation via SN2 | mdpi.comlibretexts.org |

| N-Alkylation | Aldehyde/Ketone, Reducing agent (e.g., NaBH₄) | N-Alkyl-1,4-diazepane | Reductive amination | nih.govacs.org |

| N-Acylation | Acid chloride/Anhydride, Base | N-Acyl-1,4-diazepane | Forms amide linkage | vulcanchem.comresearchgate.net |

| N-Acylation | Carboxylic acid, Coupling agent (e.g., HATU), Base (e.g., DIPEA) | N-Acyl-1,4-diazepane | Controlled amide bond formation | nih.govvulcanchem.com |

Formation of Amides and Sulfonamides

The secondary amine groups within the this compound scaffold are nucleophilic and readily react with acylating and sulfonylating agents to form corresponding amides and sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the parent molecule, often influencing its biological activity and physicochemical characteristics.

The general synthesis involves the coupling of the diazepane's nitrogen atoms with acyl chlorides, sulfonyl chlorides, or carboxylic acids activated with coupling agents. researchgate.netacs.orgnih.gov For instance, the reaction of this compound with sulfonyl chlorides, such as 2-nitrophenylsulfonyl chloride, can be used to install protecting groups or introduce functionalities for further transformations, yielding products like bis(2-nitrophenylsulfonyl)-1,4-diazepan-6-ol. cardiff.ac.uk Similarly, acylation with agents like acetic anhydride or acetyl chloride can occur at one or both nitrogen atoms. A documented example is the synthesis of 1-acetyl-4-[3-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol, where one nitrogen is acylated and the other is alkylated. ontosight.ai

The choice of reaction conditions, including the base and solvent, can influence the degree and site of substitution, particularly in cases of mono-functionalization.

Table 1: Examples of Amide and Sulfonamide Formation

| Reactant | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | 2-Nitrophenylsulfonyl chloride | bis(2-Nitrophenylsulfonyl)-1,4-diazepan-6-ol | cardiff.ac.uk |

| This compound | Acetic anhydride | 1-Acetyl-1,4-diazepan-6-ol | ontosight.ai |

Palladium-Catalyzed Coupling Reactions at Nitrogen

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups onto the diazepane nitrogen atoms. thermofishersci.in The Buchwald-Hartwig amination is a prominent example of such transformations and is widely applied in the synthesis of complex amines and nitrogen-containing heterocycles. mdpi.com

While specific examples detailing the palladium-catalyzed N-arylation of this compound are not extensively documented in the provided search results, the methodology is broadly applicable to cyclic amines. mdpi.commdpi.com The reaction typically involves a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand (e.g., PPh₃, PCy₃), and a base to facilitate the coupling of the diazepane's N-H bonds with aryl or heteroaryl halides (or triflates). thermofishersci.inmdpi.com

This strategy is crucial for synthesizing libraries of N-substituted diazepane derivatives for applications in medicinal chemistry. For example, similar palladium-catalyzed methods have been used in the synthesis of various benzodiazepines, which share a related diazepine (B8756704) core. mdpi.com The functionalization of complex molecules, including the alkylation of diazepam, demonstrates the utility of palladium catalysis in modifying such scaffolds. acs.org The choice of ligand and reaction conditions is critical to achieve high efficiency and to control selectivity, especially for mono- versus di-arylation. nih.gov

Ring Expansion and Contraction Reactions of the Diazepane Core

Modifying the core heterocyclic structure through ring expansion or contraction reactions offers a pathway to novel scaffolds with distinct conformational properties. wikipedia.org For the 1,4-diazepane system, such transformations can lead to larger rings like diazocanes or smaller rings such as piperazines or pyrrolidines.

Common strategies for ring expansion include reactions like the Tiffeneau-Demjanov rearrangement, which typically involves the diazotization of an exocyclic aminomethyl group followed by ring expansion driven by the formation of a stable dinitrogen molecule. wikipedia.org While not directly reported for this compound, analogous rearrangements are known for other cyclic systems. nih.gov Photochemical methods, such as the ring expansion of pyridines into diazepines using 1-aminopyridinium ylides, also represent a potential, albeit complex, pathway for skeletal editing. rsc.org

Ring contraction reactions often proceed through rearrangement mechanisms. For instance, related N-Boc protected benzo[e] cardiff.ac.ukvulcanchem.comdiazepine-2,5-diones have been shown to undergo ring contraction to quinoline-2,4-diones upon deprotonation. researchgate.net Cationic rearrangements, like pinacol-type reactions, can also induce ring contraction by migration of an endocyclic bond. wikipedia.org The specific application of these methods to the this compound core would require strategic placement of functional groups to facilitate the desired bond migrations.

Derivatization Strategies for Structural Diversification

The structural diversification of this compound can be achieved by leveraging the reactivity of its three functional handles: the two secondary amines and the secondary alcohol. These sites allow for a wide array of modifications to generate diverse libraries of compounds.

N-Functionalization: The nitrogen atoms are the most common sites for derivatization.

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce one or two alkyl substituents. For example, reaction with benzyl (B1604629) chloride yields N-benzylated derivatives like 1,4-dibenzyl-1,4-diazepan-6-ol. chemscene.com

N-Acylation: As discussed in section 3.2.2, reaction with acyl chlorides or anhydrides yields amides. ontosight.ai This is a common strategy to introduce a variety of functional groups.

Reductive Amination: The secondary amines can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. This method is widely used for creating substituted piperazine-containing compounds and is applicable here. mdpi.com

N-Arylation: Palladium-catalyzed coupling, as detailed in section 3.2.3, allows for the introduction of aromatic and heteroaromatic rings. mdpi.com

O-Functionalization: The hydroxyl group at the C6 position provides another point for modification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,4-diazepan-6-one, using standard oxidizing agents like chromium trioxide or potassium permanganate. vulcanchem.com This ketone can then serve as a handle for further reactions, such as reductive amination or Wittig reactions.

Derivatization: The hydroxyl group can be converted into ethers or esters through reactions like Williamson ether synthesis or esterification. Silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to protect the alcohol or to enhance volatility for analytical purposes like gas chromatography. researchgate.net

These derivatization strategies can be used in combination to create complex, multi-functionalized molecules from the relatively simple this compound starting material.

Table 2: Overview of Derivatization Strategies

| Functional Group | Reaction Type | Reagent(s) | Resulting Moiety | Reference(s) |

|---|---|---|---|---|

| N-H (Amine) | N-Alkylation | Benzyl chloride, Base | N-Benzyl | vulcanchem.comchemscene.com |

| N-H (Amine) | N-Acylation | Acetic anhydride | N-Acetyl | ontosight.ai |

| N-H (Amine) | N-Arylation (Pd-cat.) | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl | mdpi.com |

| C-OH (Alcohol) | Oxidation | CrO₃ or KMnO₄ | C=O (Ketone) | vulcanchem.com |

Spectroscopic and Analytical Characterization Methodologies in 1,4 Diazepan 6 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 1,4-diazepan-6-ol framework.

¹H NMR Studies of Proton Environments and Coupling Patterns

In ¹H NMR spectroscopy of this compound, each unique proton or set of equivalent protons generates a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the proton's electronic environment. For instance, the proton attached to the hydroxyl group (-OH) and the methine proton on the carbon bearing this group (CH-OH) are expected to appear in specific regions of the spectrum. The protons on the methylene (B1212753) groups (-CH₂-) of the diazepane ring will also have characteristic chemical shifts, influenced by their proximity to the nitrogen atoms and the hydroxyl group.

Furthermore, spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity data. This interaction causes signals to split into multiplets (e.g., doublets, triplets, etc.), and the coupling constant (J), measured in Hertz (Hz), reveals the number of neighboring protons. For example, the methine proton at the C6 position would be expected to couple with the adjacent methylene protons at the C5 and C7 positions, resulting in a complex multiplet. The protons of the ethylenediamine (B42938) backbone would also exhibit coupling among themselves.

¹³C NMR Analysis of Carbon Frameworks

¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a single peak in the spectrum (in a proton-decoupled experiment). The chemical shift of these peaks is highly sensitive to the carbon's hybridization and the electronegativity of the atoms attached to it.

For this compound, distinct signals would be expected for the five carbon atoms of the diazepane ring. The carbon atom bonded to the hydroxyl group (C6) would resonate at a significantly different chemical shift compared to the other methylene carbons in the ring due to the deshielding effect of the oxygen atom. The chemical shifts of the C2, C3, C5, and C7 carbons provide confirmation of the seven-membered ring structure.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~50-55 |

| C3 | ~50-55 |

| C5 | ~55-60 |

| C6 | ~65-70 |

| C7 | ~55-60 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. Cross-peaks in a COSY spectrum of this compound would visually connect the signals of adjacent protons, for example, between the C6-H proton and the protons on C5 and C7.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). For this compound, HMBC would show correlations between the C6-H proton and the C5 and C7 carbons, as well as with C2 and C3, confirming the ring structure and the position of the hydroxyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the key functional groups:

O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

N-H Stretch: A medium intensity absorption band in the 3300-3500 cm⁻¹ region would be expected for the secondary amine (N-H) groups in the ring.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ are characteristic of the C-H bonds of the methylene and methine groups.

C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ region corresponds to the stretching vibration of the C-O single bond.

N-H Bend: A medium absorption band around 1550-1650 cm⁻¹ can also be indicative of the N-H group.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H Stretch | 3200-3600 | Strong, Broad |

| Amine | N-H Stretch | 3300-3500 | Medium |

| Alkane | C-H Stretch | 2850-2960 | Medium-Strong |

| Alcohol | C-O Stretch | 1050-1150 | Strong |

| Amine | N-H Bend | 1550-1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer structural clues based on the fragmentation pattern.

For this compound (C₅H₁₂N₂O), the monoisotopic mass is 116.0950 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to be observed as its protonated molecule, [M+H]⁺. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 117.1022 |

| [M+Na]⁺ | 139.0842 |

| [M+K]⁺ | 155.0581 |

| [M]⁺ | 116.0944 |

Data sourced from PubChemLite, representing predicted values. uni.lu

The fragmentation pattern in the mass spectrum would arise from the cleavage of the diazepane ring and the loss of small neutral molecules, such as water from the hydroxyl group. Analysis of these fragments helps to piece together the structure of the parent molecule.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. For this compound (C₅H₁₂N₂O), a successful synthesis and purification would yield experimental values that are in close agreement (typically within ±0.4%) with the calculated percentages.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Mass Percent |

|---|---|---|---|

| Carbon | C | 12.011 | 51.69% |

| Hydrogen | H | 1.008 | 10.41% |

| Nitrogen | N | 14.007 | 24.11% |

| Oxygen | O | 15.999 | 13.77% |

Together, these analytical methodologies provide a comprehensive and rigorous characterization of this compound, ensuring its structural integrity and purity for any subsequent chemical or biological studies.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemical research and industry for separating, identifying, and purifying the components of a mixture. For a compound like this compound, which contains polar functional groups (two secondary amines and a hydroxyl group), assessing its purity and isolating it from reaction mixtures requires carefully selected chromatographic techniques.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. For the analysis of this compound, direct injection can be challenging due to its polarity and hydrogen-bonding capabilities, which can lead to poor peak shape and column adsorption. To overcome these issues, derivatization is often a necessary sample preparation step for similar cyclic amines. researchgate.netoup.com This process involves converting the polar N-H and O-H groups into less polar, more volatile derivatives, for instance, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

Once derivatized, the sample is vaporized in a heated injector and separated on a capillary column. The choice of column is critical; non-polar or medium-polarity columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, are commonly employed for the analysis of a wide range of derivatized compounds. Detection is typically achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern of the analyte. biosynth.comgoogle.com In a patent for a related 1,4-diazepane derivative, GC was used to confirm a chemical purity of 97.5%. google.com

While specific GC methods for this compound are not extensively documented in public literature, the general parameters for analyzing similar functionalized cyclic amines provide a clear framework for method development.

Table 1: Illustrative GC Parameters for Analysis of Cyclic Amine Derivatives This table presents typical conditions used for related compounds, as specific data for this compound is not widely published.

| Parameter | Typical Setting | Reference/Rationale |

|---|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Commonly used for silylating amines and alcohols to increase volatility. researchgate.net |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. | Provides good resolution for a wide range of derivatized compounds. oup.com |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the derivatized analyte. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Oven Program | Temperature gradient, e.g., initial hold at 100 °C, ramp at 10 °C/min to 280 °C. | Optimized to separate impurities from the main compound. |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers robust quantification. biosynth.com |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and isolation of a broad range of compounds, including those that are non-volatile or thermally labile. chemicalbook.in Given its polarity, this compound is well-suited for HPLC analysis.

Several HPLC modes can be considered. Reversed-phase HPLC (RP-HPLC) is the most common, but the basic nature of the two amine groups in this compound can cause poor peak shape on standard silica-based C18 columns. To mitigate this, mobile phase additives like trifluoroacetic acid (TFA) can be used to improve peak symmetry, or specialized columns designed for basic compounds can be employed.

For highly polar, basic compounds like underivatized 1,4-diazepane, which may not be sufficiently retained on traditional reversed-phase columns, alternative approaches are effective. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can provide excellent retention and separation. For instance, Primesep columns have been used for the analysis of piperazine (B1678402), a related six-membered cyclic diamine. sielc.com

Detection of this compound can be challenging as it lacks a strong UV chromophore. Therefore, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are often required for sensitive detection. sielc.comontosight.ai HPLC coupled with MS (LC-MS) is particularly powerful, providing both retention time data for quantification and mass data for identity confirmation. biosynth.comnih.gov

Table 2: Exemplary HPLC Conditions for Analysis of Related Cyclic Diamines This table is based on methods for structurally similar compounds like piperazine and other diazepane derivatives, illustrating potential starting points for this compound analysis.

| Parameter | Typical Setting | Reference/Rationale |

|---|---|---|

| Column | Mixed-Mode (Reversed-Phase/Cation-Exchange, e.g., Primesep 100) or a modern reversed-phase column for polar compounds. | Provides retention for polar, basic analytes. sielc.com |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., formic acid or TFA). | A common mobile phase system for LC-MS analysis of basic compounds. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used to separate compounds with a range of polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical HPLC columns. |

| Detector | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD). | Necessary for compounds lacking a strong UV chromophore. sielc.comontosight.ai |

Gas Chromatography (GC)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute stereochemistry.

The process requires growing a high-quality single crystal of the compound, which can sometimes be a challenging step. For a polar, flexible molecule like this compound, forming a salt, such as a hydrochloride or besylate salt, can often facilitate the growth of diffraction-quality crystals. google.com

Once a suitable crystal is obtained, it is irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which a model of the molecular structure is built and refined. The final model provides highly accurate data on bond lengths, bond angles, and torsional angles, revealing the conformation of the seven-membered diazepane ring and the spatial relationship between the hydroxyl group and the amine functions.

While a crystal structure for this compound itself is not publicly available, crystallographic studies on related homopiperazine (B121016) and piperazine derivatives have been successfully conducted. plos.orgnih.govnih.gov These studies demonstrate the feasibility of using this technique to elucidate the solid-state structures of molecules containing the 1,4-diazepane core. For example, a study on homopiperazine derivatives as proteasome inhibitors utilized X-ray crystallography to understand their binding mode. plos.orgnih.gov

Table 3: Key Information Derived from a Hypothetical X-ray Crystallography Study of this compound This table outlines the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Type of Information Obtained | Significance |

|---|---|---|

| Crystal System & Space Group | e.g., Monoclinic, P21/c | Describes the symmetry and packing of the molecules in the crystal lattice. plos.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the repeating unit of the crystal. | Defines the fundamental dimensions of the crystal lattice. plos.org |

| Atomic Coordinates (x, y, z) | The position of each non-hydrogen atom in the unit cell. | Allows for the construction of the complete 3D molecular model. |

| Bond Lengths and Angles | Precise distances between bonded atoms and angles between bonds. | Confirms the covalent structure and reveals any structural strain. |

| Torsional Angles | Dihedral angles that define the conformation of the molecule. | Crucial for describing the specific chair/boat/twist conformation of the diazepane ring. |

| Absolute Configuration | Determination of the R/S configuration at chiral centers (if applicable). | Unambiguously establishes the stereochemistry of the molecule. |

Computational Chemistry and Theoretical Studies of 1,4 Diazepan 6 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and a wide array of associated properties. For diazepane derivatives, these methods elucidate the distribution of electrons and energy levels, which are key to understanding their reactivity and interactions. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy configuration. nih.gov For derivatives of 1,4-diazepane, DFT computations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized geometry represents the most probable structure of the molecule in a vacuum.

Table 1: Predicted Geometric Parameters for 1,4-Diazepan-6-ol using DFT Note: This table presents hypothetical, representative data based on standard bond lengths and angles for similar functional groups, as would be predicted by DFT calculations.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-C | 1.52 Å |

| C-N | 1.47 Å | |

| C-O | 1.43 Å | |

| N-H | 1.01 Å | |

| O-H | 0.96 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-N-C | 112° |

| C-C-N | 110° | |

| C-O-H | 109° |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, red areas typically indicate regions of high negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP surface would be expected to show significant negative potential around the nitrogen atoms and the oxygen atom of the hydroxyl group, highlighting them as primary sites for interaction with electrophiles and for hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. researchgate.net Theoretical studies on related diazepine (B8756704) derivatives have calculated these values to predict reactivity. chemijournal.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: This table contains representative values for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | 0.5 |

| Energy Gap (ΔE) | 6.7 |

Analysis of Molecular Electrostatic Potentials (MEP)

Conformational Analysis of the Seven-Membered Ring System

The 1,4-diazepane ring, like other seven-membered rings, can exist in various conformations, including chair, boat, and twist-boat forms. mdpi.org Computational energy minimization studies are performed to determine the relative stability of these different conformers. By calculating the total energy of each possible conformation, researchers can identify the lowest-energy, and therefore most populated, structures. ethz.ch For benzodiazepine (B76468) systems, which also feature a seven-membered diazepine ring, specific conformers are found to be preferentially bound by proteins, highlighting the importance of conformational preference. nih.gov It is expected that for this compound, chair-like conformations would be among the most stable due to reduced steric and torsional strain.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including the flexibility of its ring system. researchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule over a period of time, revealing how the molecule moves, vibrates, and changes conformation. For a molecule like this compound, MD simulations could track the transitions between different ring conformations (e.g., chair-to-boat interconversions), providing insight into the energy barriers between them and the flexibility of the ring at different temperatures. Such studies have been used to explore the stability of diazepane derivatives in various environments. researchgate.net

Energy Minimization Studies of Preferred Conformations

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways and the structures of transient species.

Transition State Characterization for Key Reactions

The transition state, a critical concept in chemical kinetics, represents the highest energy point along a reaction coordinate. uni-giessen.de Its characterization is crucial for understanding reaction rates and mechanisms. For reactions involving the this compound system, such as N-alkylation, acylation, or oxidation of the hydroxyl group, computational methods like Density Functional Theory (DFT) can be employed to locate and characterize the transition state structures.

Prediction of Reaction Pathways and Selectivity

This compound possesses multiple reactive sites: two secondary amine nitrogens and one secondary alcohol. This leads to potential competition between different reaction pathways, such as N-alkylation versus O-alkylation, or mono- versus di-N-alkylation. Computational modeling can predict the most likely reaction pathways by comparing the activation energies associated with each possible route. The pathway with the lowest activation energy barrier is generally the most favored kinetically.

For example, theoretical studies can predict whether the N-alkylation of the 1,4-diazepane ring is likely to be a stepwise or concerted process. rsc.org Furthermore, in cases of dissymmetric reagents, computational models can predict the regioselectivity and stereoselectivity of reactions, which is of significant interest in the synthesis of chiral derivatives. acs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and the assignment of experimental spectra. schrodinger.com

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become a well-established technique to aid in spectral assignment and even to distinguish between possible isomers. mdpi.comarxiv.org

The standard workflow for predicting NMR spectra involves:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as B3LYP-D3/6-31G(d). github.io

NMR Chemical Shift Calculation: Calculating the isotropic shielding values for each nucleus using a higher level of theory, for example, WP04/6-311++G(2d,p), often including a solvent model like the Polarizable Continuum Model (PCM) to mimic experimental conditions. mdpi.comgithub.io

Boltzmann Averaging and Scaling: The calculated shielding values are then averaged based on the relative energies of the conformers and typically scaled using empirical linear scaling factors to improve agreement with experimental data.

While specific predicted NMR data for this compound is not available in the reviewed literature, the following table provides a hypothetical example of how such data would be presented.

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2/C5 | ~50-55 | Hax, Heq | ~2.8-3.2 |

| C3/C4 | ~50-55 | Hax, Heq | ~2.8-3.2 |

| C6 | ~65-70 | CH-OH | ~3.8-4.2 |

| N1-H, N4-H | - | NH | ~2.0-3.0 (broad) |

| C6-OH | - | OH | Variable (broad) |

Note: The values in this table are estimates based on typical chemical shifts for similar functional groups and are for illustrative purposes only.

Theoretical Vibrational Frequencies (IR) and Raman Spectra

Computational chemistry allows for the prediction of infrared (IR) and Raman spectra, which arise from the vibrational modes of a molecule. faccts.defaccts.de The calculation of vibrational frequencies is a standard feature of many quantum chemistry software packages. faccts.defaccts.de These calculations are typically performed after a geometry optimization and involve the computation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates).

The resulting output provides the frequencies of the vibrational modes and their corresponding intensities for IR and Raman activity. uni-plovdiv.bg Comparing the predicted spectrum to an experimental one can confirm the identity of a synthesized compound and aid in the assignment of specific absorption bands to particular molecular motions (e.g., N-H stretch, C-O stretch, ring deformations). For molecules with multiple conformers, a Boltzmann-weighted average of the spectra of the individual conformers provides a more accurate representation of the experimental spectrum.

Below is a table of expected characteristic vibrational frequencies for this compound based on known ranges for its functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 | Broad, Strong |

| N-H (amine) | Stretching | 3300-3500 | Medium |

| C-H (aliphatic) | Stretching | 2850-3000 | Medium-Strong |

| N-H (amine) | Bending | 1590-1650 | Medium |

| C-O (alcohol) | Stretching | 1050-1260 | Strong |

| C-N (amine) | Stretching | 1020-1250 | Medium |

Theoretical Basis for Chemical Derivatization and Functionalization

Key molecular descriptors that can be calculated include:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show negative potential around the nitrogen and oxygen atoms, indicating their nucleophilicity and likelihood to react with electrophiles.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The locations of these orbitals on the molecule can predict the sites of reaction.

Steric Hindrance: Computational models can quantify the steric bulk around different reactive sites, helping to predict whether a reaction is sterically feasible.

For instance, theoretical calculations could be used to compare the nucleophilicity of the two nitrogen atoms and the oxygen atom to predict the most likely site for acylation. Similarly, by modeling different substituents on the diazepine ring, one could theoretically screen for derivatives with altered electronic properties or conformational preferences, which might be relevant for biological applications. Studies on related diazepine systems have shown that even small changes in substitution can significantly impact their properties and crystallization behavior. acs.org

Advanced Synthetic Applications of 1,4 Diazepan 6 Ol As a Chemical Scaffold

Incorporation into Polycyclic and Fused Heterocyclic Systems

The 1,4-diazepan-6-ol framework serves as a valuable building block for the synthesis of intricate polycyclic and fused heterocyclic systems. The presence of two nitrogen atoms and a hydroxyl group allows for a variety of cyclization strategies to construct additional rings.

One common approach involves the reaction of the diamine functionality with bifunctional electrophiles. For instance, condensation with α,β-unsaturated ketones or esters can lead to the formation of fused pyrimidine (B1678525) or pyrazinone rings. The hydroxyl group can be a passive spectator in these transformations or can be engaged in subsequent cyclization steps.

Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating intramolecular cyclization via nucleophilic attack by one of the nitrogen atoms to form a bicyclic system. Alternatively, the hydroxyl group can act as a nucleophile to react with an internal electrophilic center, which might be introduced by modifying one of the amine groups.

The synthesis of pyrrolo vulcanchem.comroyalsocietypublishing.orgbenzodiazepines, a class of potent antitumor agents, highlights the utility of related diazepine (B8756704) scaffolds in constructing fused systems. mdpi.com While not directly starting from this compound, the strategies employed, such as intramolecular cyclocondensation, can be conceptually applied. mdpi.com For example, a suitably substituted this compound could undergo intramolecular annulation reactions to generate novel polycyclic architectures. researchgate.net The development of tandem diazotization/cyclization reactions also provides a pathway to fused 1,2,3-triazinone systems from appropriate amide precursors. beilstein-journals.org

The table below summarizes potential strategies for incorporating this compound into polycyclic systems.

| Reaction Type | Reactants with this compound | Resulting Fused System |

|---|---|---|

| Pictet-Spengler Reaction | Aldehydes or Ketones | Tetrahydro-β-carboline analogues |

| Bischler-Napieralski Reaction | Acylated this compound | Dihydroisoquinoline-like fused systems |

| Intramolecular Cyclization | Derivatized with leaving group | Bicyclic diazepane systems |

| Multi-component Reactions | Various electrophiles and nucleophiles | Complex polyheterocycles |

These examples underscore the potential of this compound as a versatile starting material for generating diverse and complex heterocyclic scaffolds.

Role in the Synthesis of Macrocyclic Compounds

The synthesis of macrocycles is a significant area of research due to their prevalence in natural products and their unique properties. cam.ac.uk this compound is a suitable building block for macrocyclization reactions due to its inherent flexibility and multiple reactive sites.

The two secondary amine groups can be readily acylated with dicarboxylic acids or their derivatives to form macrocyclic diamides. The distance between the two nitrogen atoms in the diazepane ring is well-suited for the formation of medium to large-sized rings without significant ring strain. The hydroxyl group can be either protected during the macrocyclization and deprotected later to provide a functional handle on the macrocycle, or it can participate directly in the ring-forming reaction.

For instance, condensation of this compound with a long-chain dicarboxylic acid under high dilution conditions would be expected to yield a macrocyclic lactam. Alternatively, reaction with a molecule containing two electrophilic centers, such as a dialdehyde, followed by reductive amination, could lead to large macrocyclic polyamines. The synthesis of macrocyclic Schiff base ligands containing a homopiperazine (B121016) (1,4-diazepane) unit has been reported, demonstrating the feasibility of incorporating this ring system into larger macrostructures. researchgate.net

The table below outlines some potential macrocyclization reactions involving this compound.

| Macrocyclization Strategy | Co-reactant | Resulting Macrocycle |

|---|---|---|

| Di-acylation | Dicarboxylic acid chloride | Macrocyclic diamide |

| Di-alkylation | Dihaloalkane | Macrocyclic polyamine |

| Reductive amination | Dialdehyde | Macrocyclic polyamine |

| Ring-closing metathesis | Di-alkenyl substituted diazepane | Unsaturated macrocyclic diazepane |

The ability to introduce a hydroxyl group within the macrocyclic framework is particularly advantageous, as it can influence the conformation of the macrocycle and provide a site for further functionalization.

Application in Ligand Design for Metal Coordination Studies

The 1,4-diazepane scaffold is a common feature in ligands designed for metal coordination. researchgate.net The two nitrogen atoms can act as a bidentate chelate, and the seven-membered ring provides a flexible backbone that can accommodate a variety of metal ion coordination geometries. The presence of a hydroxyl group at the 6-position in this compound adds a third potential coordination site, making it a potentially tridentate N,N,O-ligand.

Derivatives of 1,4-diazepane have been used to synthesize complexes with various transition metals, including nickel(II), cobalt(II), and copper(II). researchgate.netacs.org For example, nickel(II) complexes of diazepane-based N4 ligands have been shown to be effective catalysts for the conversion of atmospheric CO2 into organic carbonates. acs.org

The hydroxyl group in this compound can either coordinate directly to the metal center or act as a hemilabile group, which can reversibly bind to the metal. This hemilabile character can be beneficial in catalysis, as the dissociation of the hydroxyl group can open up a coordination site for substrate binding. Furthermore, the hydroxyl group can be deprotonated to form an alkoxide, which is a stronger coordinating group and can stabilize higher oxidation states of the metal.

The table below lists some examples of metal complexes that could be formed with this compound and its derivatives.

| Metal Ion | Potential Coordination Mode | Potential Application |

|---|---|---|

| Nickel(II) | N,N,O-tridentate | Catalysis (e.g., CO2 fixation) acs.org |

| Copper(II) | N,N-bidentate or N,N,O-tridentate | Redox catalysis |

| Gallium(III) | Hexadentate (with further modification) | Radiopharmaceuticals royalsocietypublishing.orgroyalsocietypublishing.org |

| Iron(III)/Zinc(II) | Heterodinuclear complexes | Mimicking enzyme active sites nih.gov |

The versatility of this compound as a ligand scaffold makes it a promising candidate for the development of new metal complexes with interesting catalytic and material properties.

Development of Novel Organocatalysts or Reagents

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. numberanalytics.com Chiral amines and alcohols are common motifs in organocatalysts, and this compound, which contains both functionalities, is a promising scaffold for the development of new catalysts.

The chiral nature of this compound (it is chiral if the two nitrogen atoms are differently substituted) makes it a candidate for asymmetric catalysis. The secondary amine groups can be used to activate substrates through the formation of enamines or iminium ions, while the hydroxyl group can provide additional stereocontrol through hydrogen bonding or by acting as a directing group.

For example, proline and its derivatives are well-known organocatalysts that operate via enamine catalysis. numberanalytics.com A suitably N-substituted chiral this compound could potentially act in a similar manner, with the diazepane ring and the hydroxyl group influencing the stereochemical outcome of the reaction. The development of camphor (B46023) sulfonyl hydrazines as organocatalysts for enantioselective Diels-Alder reactions highlights the potential of cyclic structures in catalysis. acs.org

The table below presents potential applications of this compound derivatives in organocatalysis.

| Type of Organocatalysis | Catalytic Species | Exemplary Reaction |

|---|---|---|

| Enamine Catalysis | N-alkyl-1,4-diazepan-6-ol | Asymmetric Aldol Reaction |

| Iminium Catalysis | N-alkyl-1,4-diazepan-6-ol | Asymmetric Diels-Alder Reaction |

| Hydrogen Bond Catalysis | Di-aryl urea (B33335) substituted diazepane | Asymmetric Michael Addition |

| Phase Transfer Catalysis | Quaternary ammonium (B1175870) salt of diazepane | Asymmetric Alkylation |

The modular nature of the this compound scaffold allows for the systematic tuning of its steric and electronic properties to optimize its catalytic activity and selectivity.

Construction of Complex Molecular Architectures for Material Science Applications

The rigid yet flexible nature of the 1,4-diazepane ring, combined with its multiple functionalization points, makes this compound an interesting building block for the construction of complex molecular architectures for material science.

The diamine and hydroxyl functionalities can be used to incorporate the diazepane unit into polymers. For example, polymerization with dicarboxylic acids could lead to polyamides, while reaction with diisocyanates could yield polyureas or polyurethanes. The hydroxyl group could also serve as an initiation site for ring-opening polymerization of cyclic esters or ethers.

Furthermore, the ability of the diazepane moiety to coordinate to metal ions can be exploited to create metal-organic frameworks (MOFs) or coordination polymers. The resulting materials could have interesting properties, such as porosity, which could be useful for gas storage or separation, or catalytic activity. The synthesis of cobalt(II) macrocyclic Schiff base complexes immobilized on Fe3O4 nanoparticles demonstrates the creation of novel, recyclable heterogeneous catalysts. researchgate.net

The table below summarizes potential applications of this compound in materials science.

| Material Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Polyamides | Polycondensation with dicarboxylic acids | High-performance plastics |

| Polyurethanes | Polyaddition with diisocyanates | Foams, elastomers |

| Metal-Organic Frameworks | Coordination to metal ions | Gas storage, catalysis |

| Functionalized Nanoparticles | Covalent attachment or coordination | Heterogeneous catalysis, sensing |

The incorporation of the this compound scaffold into larger molecular assemblies offers a route to new materials with tailored properties.

Use in Combinatorial Chemistry Libraries for Chemical Space Exploration

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of compounds (libraries) for screening in drug discovery and other areas. mdpi.comtheses.cz The this compound scaffold is an excellent starting point for the construction of combinatorial libraries due to its multiple points of diversity.

The two secondary amine groups can be readily functionalized with a wide variety of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, using parallel synthesis techniques. The hydroxyl group can also be derivatized, for example, by esterification or etherification, to further increase the diversity of the library.

The "libraries from libraries" approach, where an existing library is chemically modified to generate a new one, could be applied to a library of this compound derivatives. mdpi.com This would allow for the exploration of a vast chemical space around the diazepane core. The screening of such libraries has the potential to identify compounds with a wide range of biological activities. mdpi.com The ZINC20 database, with its vast collection of compounds, is a testament to the importance of exploring a wide chemical space in drug discovery. u-strasbg.fr

The table below illustrates how a combinatorial library could be constructed based on the this compound scaffold.

| Position of Diversity | Building Blocks | Number of Variations |

|---|---|---|

| N1-substituent | Carboxylic acids, sulfonyl chlorides | High |

| N4-substituent | Isocyanates, aldehydes (reductive amination) | High |

| O6-substituent | Acyl chlorides, alkyl halides | High |

The systematic exploration of the chemical space around the this compound scaffold is a promising strategy for the discovery of new molecules with valuable properties.

Future Directions and Emerging Research Avenues in 1,4 Diazepan 6 Ol Chemistry

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For the 1,4-diazepane core, future research is centered on resource-efficient and waste-reducing strategies.

Biocatalysis : Enzymatic synthesis offers a highly selective and green alternative to traditional chemical methods. The use of imine reductases (IREDs) for the intramolecular asymmetric reductive amination of aminoketone precursors is a promising route to chiral 1,4-diazepanes. researchgate.netresearchgate.net Researchers have identified enantiocomplementary IREDs that can produce either (R)- or (S)-isomers with high enantiomeric excess (>99%). researchgate.net This biocatalytic approach avoids the need for expensive and toxic transition metal catalysts, representing a significant advance in green chemistry. researchgate.net

Hydrogen Borrowing Catalysis : This atom-economical process allows for the formation of C-N bonds from alcohols and amines, with water as the only byproduct. A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been successfully used to couple diols and diamines to form piperazines and diazepanes. organic-chemistry.org This method is tolerant of various functional groups and overcomes common challenges like catalyst poisoning by the chelating diamine, making it a robust and environmentally friendly option for synthesizing 1,4-diazacycles. organic-chemistry.org

Continuous Flow Synthesis : Process intensification through continuous flow manufacturing can improve reaction efficiency, safety, and purity. A telescoped continuous flow synthesis for diazepam, a related benzodiazepine (B76468), has been developed using microfluidic chip reactors. frontiersin.org This method allows for rapid screening of conditions and achieved a 96% yield of 91% pure product within 15 minutes, which could be further purified to >98% with a single recrystallization. frontiersin.org Applying similar flow chemistry principles to 1,4-diazepan-6-ol could significantly streamline its production.

Eco-Friendly Catalytic Systems : The development of reusable, heterogeneous catalysts is a cornerstone of green synthesis. For related heterocyclic systems, protocols using reusable ZnO-CTAB nanocrystals in water have been developed, eliminating the need for bases or ligands and demonstrating high efficiency and recyclability. rsc.org Adopting similar water-driven procedures and recyclable catalysts for diazepane synthesis is a key future goal. mdpi.com

| Strategy | Key Features | Catalyst/Mediator | Advantages | Reference |

|---|---|---|---|---|

| Biocatalysis | Asymmetric reductive amination | Imine Reductases (IREDs) | High enantioselectivity, avoids toxic metals, mild conditions | researchgate.netresearchgate.net |

| Hydrogen Borrowing | Diol-diamine coupling | Ruthenium(II) complex | Atom-economical, water as byproduct, robust | organic-chemistry.org |

| Continuous Flow | Telescoped microreactor synthesis | None (Process intensification) | Rapid, high yield, improved safety and purity | frontiersin.org |

Exploration of Novel Catalytic Transformations Involving the Diazepane Core

Beyond its synthesis, the diazepane ring is a versatile scaffold for novel catalytic transformations, enabling the construction of complex molecular architectures.

Rhodium-Catalyzed Cycloadditions : Rhodium catalysis has been employed in "capture-collapse" strategies to generate medium-sized rings. nih.gov In this approach, rhodacyclopentanone intermediates, formed from the C-C activation of aminocyclopropanes, can be trapped by pendant nucleophiles to form diazepane systems. nih.govdntb.gov.ua This method provides access to both saturated and unsaturated diazepane rings by tuning the redox state of the process. nih.gov

Palladium-Catalyzed Domino Reactions : Palladium catalysis is a powerful tool for constructing benzodiazepine derivatives. mdpi.com Domino processes, such as carboamination, that combine multiple bond-forming events in a single step have been used to synthesize saturated 1,4-benzodiazepines from N-allyl-2-aminobenzylamine precursors and various aryl bromides. mdpi.com Intramolecular Buchwald-Hartwig N-arylation is another key Pd-catalyzed reaction for synthesizing tricyclic dibenzo[b,e] researchgate.netbohrium.comdiazepinones. mdpi.com